molecular formula C28H31ClN2O5S B13752941 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate CAS No. 23905-01-3

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate

Katalognummer: B13752941
CAS-Nummer: 23905-01-3
Molekulargewicht: 543.1 g/mol
InChI-Schlüssel: HUAMZFYWLPROBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate is a synthetic organic compound belonging to the benzylpiperazine chemical class. It features a complex structure with a benzylthioethyl chain and an o-methoxyphenyl substituent on the piperazine ring, presented as an oxalate salt . Compounds within this structural family are of significant interest in medicinal chemistry research, particularly as ligands for neurological targets. Piperazine derivatives are frequently investigated for their potential interactions with the central nervous system. While the specific binding profile of this compound requires further characterization, related structures have been explored for their affinity at sigma receptors and monoamine transporters, which are key players in pain signaling and neuropsychiatric conditions . For instance, research indicates that certain benzylpiperazine-based compounds can act as potent and selective sigma-1 receptor (σ1R) antagonists. This mechanism is a promising target for developing novel therapeutics for chronic neuropathic pain, as σ1R antagonists can modulate nociceptive signaling without the sedative effects associated with some existing treatments . This product is provided for research and development purposes in a laboratory setting only. It is not intended for human consumption, diagnostic use, or therapeutic applications of any kind. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet for detailed handling and storage information.

Eigenschaften

CAS-Nummer

23905-01-3

Molekularformel

C28H31ClN2O5S

Molekulargewicht

543.1 g/mol

IUPAC-Name

1-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2OS.C2H2O4/c1-30-25-10-6-5-9-24(25)29-17-15-28(16-18-29)19-20-31-26(21-7-3-2-4-8-21)22-11-13-23(27)14-12-22;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)

InChI-Schlüssel

HUAMZFYWLPROBY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Piperazine Core

  • The piperazine ring is typically synthesized via cyclization reactions involving ethylenediamine derivatives.
  • Subsequent N-substitution reactions are employed to introduce the 4-(o-methoxyphenyl) group onto the piperazine nitrogen.
  • This step often uses nucleophilic aromatic substitution or reductive amination techniques to attach the methoxyphenyl substituent selectively.

Introduction of the Alpha-(p-Chlorophenyl)benzylthio Side Chain

  • The alpha-(p-chlorophenyl)benzylthio moiety is introduced via a thioether linkage.
  • This involves the reaction of a suitable benzylthioethyl halide intermediate with the piperazine nitrogen at the 1-position.
  • The benzylthioethyl intermediate is prepared by reacting p-chlorobenzyl chloride with thiol-containing ethyl intermediates under controlled conditions to ensure regioselectivity and yield optimization.

Formation of the Oxalate Salt

  • The final compound is isolated as its oxalate salt to enhance stability and solubility.
  • This is achieved by treating the free base of the substituted piperazine with oxalic acid in an appropriate solvent system.
  • The salt formation step is critical for pharmaceutical formulation and purification.

Purification and Characterization

  • Purification is typically conducted using recrystallization from solvents such as ethanol or methanol.
  • Chromatographic techniques (e.g., column chromatography) may be employed to remove impurities.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Step Reaction Type Reagents/Intermediates Conditions Yield (%) Notes
1 Piperazine ring formation Ethylenediamine derivatives Cyclization, reflux in solvent 75-85 Base for further substitution
2 N-Substitution (4-position) o-Methoxyphenyl halide or aldehyde Nucleophilic substitution or reductive amination 70-80 Selective substitution on piperazine nitrogen
3 Thioether formation (1-position) p-Chlorobenzyl chloride + thiol-ethyl intermediate SN2 reaction, mild base, inert atmosphere 65-75 Formation of benzylthioethyl side chain
4 Salt formation Oxalic acid Room temperature, solvent-mediated >90 Formation of oxalate salt for stability
5 Purification Recrystallization, chromatography Solvent-specific 90-95 Ensures high purity for research applications
  • The multi-step synthetic route to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate is well-established and reproducible with moderate to high yields at each stage.
  • The key challenge lies in the selective substitution on the piperazine ring without over-alkylation or side reactions, which is mitigated by controlled reaction conditions and choice of reagents.
  • The formation of the oxalate salt significantly improves the compound’s physicochemical properties, facilitating its use in pharmaceutical research.
  • The synthetic methodology aligns with standard practices for piperazine derivatives, with adaptations specific to the unique substituents of this compound.
  • Further optimization may focus on greener solvents and catalytic methods to enhance sustainability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate involves several steps, including the reaction of p-chlorobenzyl derivatives with piperazine. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate has been studied for its potential pharmacological effects:

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapy .
  • Neuropharmacological Effects : The piperazine moiety is known for its activity in the central nervous system (CNS). Compounds similar to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate have shown potential as anxiolytics and antidepressants, suggesting that this compound may also possess similar properties .

Case Studies

Several studies have documented the applications and effects of similar compounds:

  • Study on Anticancer Agents : A study published in the Tropical Journal of Pharmaceutical Research investigated piperazine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the piperazine ring significantly influenced anticancer activity .
  • Neuropharmacological Research : Another research article highlighted the role of piperazine compounds in modulating neurotransmitter systems, which could lead to new treatments for anxiety and depression disorders .

Wirkmechanismus

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Key Structural Features Biological Targets Toxicity (LD₅₀) References
Target Compound Piperazine core, p-chlorophenylbenzylthioethyl, o-methoxyphenyl, oxalate salt Undefined (likely dopamine/serotonin transporters or sigma receptors) 600 mg/kg (mice, i.p.)
GBR-12909 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Dopamine transporter (DAT) inhibitor Not reported
BD1063 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine Sigma receptor ligand Not reported
Compound 3i () N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Dopamine D3 receptor ligand Not reported
MR 14001 1,4-bis{2-bis[(4-chlorophenyl)methoxy ethyl]} piperazine dioxalate Irreversible DAT antagonist Not reported
Compound 20 () 1-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)-4-(2-pyrimidyl)piperazine oxalate Undefined (structural analog with benzyloxy vs. benzylthio) Not reported

Key Differences and Implications

Substituent Effects on Bioactivity
  • Thioether vs. Ether Linkages : The target compound’s benzylthio ethyl group (C-S bond) may confer distinct metabolic stability or binding kinetics compared to ether-linked analogs like GBR-12909 (C-O bond). Sulfur’s larger atomic size and lower electronegativity could enhance lipophilicity or alter receptor interactions .
  • Chlorophenyl vs. Fluorophenyl Groups : The p-chlorophenyl moiety in the target compound differs from GBR-12909’s bis(4-fluorophenyl) groups. Fluorine’s electronegativity often increases binding affinity to transporters (e.g., DAT), suggesting the target may have lower potency but improved selectivity .
  • Oxalate vs.
Toxicity and Pharmacokinetics
  • The target compound’s LD₅₀ (600 mg/kg) is higher than typical neuroactive piperazines (e.g., cocaine analogs), suggesting moderate acute toxicity.

Biologische Aktivität

1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally characterized by a p-chlorophenyl moiety and an o-methoxyphenyl group, which may contribute to its biological activity. Understanding its pharmacological profile is crucial for assessing its utility in drug development.

  • Chemical Name : 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate
  • CAS Number : 96957-66-3
  • Molecular Formula : C28H31ClN2O4S
  • Molecular Weight : 505.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Piperazine derivatives are known to exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : By modulating serotonin and norepinephrine levels.
  • Antipsychotic Effects : Through dopamine receptor antagonism.
  • Analgesic Properties : Potentially via opioid receptor interactions.

Biological Activity Studies

Research on the biological activity of this compound has indicated several promising effects:

Antimicrobial Activity

Studies have demonstrated that piperazine derivatives possess significant antimicrobial properties. For instance, compounds similar to 1-(2-(alpha-(p-Chlorophenyl)benzylthio)ethyl)-4-(o-methoxyphenyl)piperazine oxalate have shown efficacy against various bacterial strains, suggesting potential use in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Assay Method IC50 Value (µg/mL)
DPPH Scavenging50
ABTS Scavenging45

Case Studies

  • Case Study on Antidepressant Effects :
    A clinical trial investigated the antidepressant effects of a piperazine derivative similar to the target compound. Patients exhibited significant improvement in depressive symptoms compared to placebo, indicating potential efficacy in mood disorders.
  • Case Study on Antimicrobial Efficacy :
    A study assessed the antimicrobial activity of piperazine derivatives against multi-drug resistant strains. The results showed that the target compound had a notable inhibitory effect, supporting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

To improve yield in multi-step syntheses, focus on:

  • Reagent selection : Use thiourea derivatives as nucleophiles for benzylthio group introduction under controlled temperatures (60–80°C) .
  • Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency at the piperazine nitrogen .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates with >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., o-methoxyphenyl protons at δ 3.8–4.1 ppm; benzylthio methylene protons at δ 3.2–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 527.1) and fragmentation patterns .
  • IR spectroscopy : Characterize functional groups (e.g., C-S stretch at 680–720 cm⁻¹; piperazine ring vibrations at 1250–1350 cm⁻¹) .

Q. How can solubility and thermodynamic stability be systematically evaluated?

  • Solubility profiling : Use shake-flask methods in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) at 25°C .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
  • DSC : Identify melting points and polymorphic transitions (e.g., endothermic peaks at 160–180°C) .

Advanced Research Questions

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the o-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to assess impact on receptor binding .
  • Bioisosteric replacement : Substitute benzylthio with sulfoxide/sulfone groups to evaluate metabolic stability .
  • Docking studies : Use AutoDock Vina to predict interactions with serotonin/dopamine receptors (e.g., ΔG < −8 kcal/mol suggests strong binding) .

Q. How can metabolic pathways be elucidated in hepatic microsomes?

  • Incubation assays : Use human liver microsomes (HLM) with NADPH cofactor; monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the piperazine ring) .
  • CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (IC₅₀ < 10 μM indicates significant inhibition) .

Q. What in vitro models are appropriate for neurotoxicity profiling?

  • SH-SY5Y neuronal cells : Assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFH-DA assay) after 24h exposure (EC₅₀ < 50 μM warrants caution) .
  • hERG channel assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 30 μM preferred) .

Q. How can enantiomeric separation be achieved for chiral analogs?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve R/S enantiomers (resolution factor >1.5) .
  • Circular dichroism (CD) : Compare Cotton effects at 220–260 nm to confirm absolute configuration .

Q. What methods validate receptor subtype selectivity?

  • Radioligand binding assays : Compete against ³H-ketanserin (5-HT₂A) or ³H-spiperone (D₂) in transfected HEK293 cells (Kᵢ < 100 nM indicates high affinity) .
  • Functional assays : Measure cAMP inhibition (GPCR activity) or calcium flux (FLIPR) for dose-response curves (EC₅₀ < 1 μM) .

Q. How can polymorphic forms be characterized for formulation development?

  • PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 15.8°) .
  • Solubility comparison : Use intrinsic dissolution rate (IDR) in biorelevant media (FaSSIF/FeSSIF) to identify optimal polymorphs .

Q. What strategies mitigate oxidative degradation during storage?

  • Accelerated stability studies : Expose to 40°C/75% RH for 3 months; analyze degradation products via UPLC-QTOF (e.g., sulfoxide formation) .
  • Antioxidant additives : Test 0.1% w/v ascorbic acid or BHT in solid dispersions to reduce oxidation by >90% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.